4-(2,6-dichloropyrimidine-4-carbonyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,6-Dichloropyrimidine-4-carbonyl)morpholine is a heterocyclic compound that features a pyrimidine ring substituted with two chlorine atoms and a morpholine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,6-dichloropyrimidine-4-carbonyl)morpholine typically involves the nucleophilic substitution of 2,6-dichloropyrimidine with morpholine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Common reagents used in this synthesis include morpholine and 2,6-dichloropyrimidine, with the reaction often facilitated by a base such as sodium carbonate or potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the high quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(2,6-Dichloropyrimidine-4-carbonyl)morpholine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the pyrimidine ring can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Coupling Reactions: It can be involved in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines, thiols, and bases (e.g., sodium carbonate) are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are typical reagents.
Major Products
The major products formed from these reactions depend on the specific nucleophiles or coupling partners used. For example, substitution with an amine would yield an aminopyrimidine derivative, while Suzuki-Miyaura coupling would produce a biaryl compound .
Scientific Research Applications
4-(2,6-Dichloropyrimidine-4-carbonyl)morpholine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmacologically active compounds, including potential anticancer and antimicrobial agents.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: It is used in the development of agrochemicals and materials science for its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(2,6-dichloropyrimidine-4-carbonyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, thereby exhibiting antimicrobial or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloropyrimidine: A precursor in the synthesis of various pyrimidine derivatives.
4,6-Dichloropyrimidine: Another dichlorinated pyrimidine used in similar synthetic applications.
Uniqueness
4-(2,6-Dichloropyrimidine-4-carbonyl)morpholine is unique due to the presence of both the morpholine and dichloropyrimidine moieties, which confer distinct chemical and biological properties. This combination allows for versatile reactivity and potential therapeutic applications that are not as prominent in other similar compounds .
Properties
CAS No. |
1240169-90-7 |
---|---|
Molecular Formula |
C9H9Cl2N3O2 |
Molecular Weight |
262.09 g/mol |
IUPAC Name |
(2,6-dichloropyrimidin-4-yl)-morpholin-4-ylmethanone |
InChI |
InChI=1S/C9H9Cl2N3O2/c10-7-5-6(12-9(11)13-7)8(15)14-1-3-16-4-2-14/h5H,1-4H2 |
InChI Key |
GGLYXTOGBORYMO-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)C2=CC(=NC(=N2)Cl)Cl |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.